![molecular formula C13H19BN2O2 B1530609 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1393824-35-5](/img/structure/B1530609.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the empirical formula C13H17BN2O2 . It is also known as 7-Azaindole-5-boronic acid pinacol ester . The compound has a molecular weight of 244.10 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2cnc3[nH]ccc3c2 . This indicates that the compound contains a boronic ester group attached to a pyrrolopyridine core. Detailed structural analysis would require advanced computational chemistry techniques or experimental methods such as X-ray crystallography . Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 243-248 °C . More detailed physical and chemical properties might be available in specialized chemical databases.Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure analysis of related compounds, including boric acid ester intermediates with benzene rings, have been conducted. These compounds were synthesized via a multi-step substitution reaction and analyzed using FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations were performed to compare with the X-ray diffraction values, revealing insights into the molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Chemical Reactivity and Stability
- Studies on pyridin-2-ylboron derivatives have highlighted structural differences and reactivity between isomers, confirming the relatively lower stability of certain compounds but providing valuable insights into their chemical reactivity based on HOMO and LUMO analyses (Sopková-de Oliveira Santos et al., 2003).
Application in Drug Discovery
- Research into pyrrolo[2,3-b]pyridine derivatives for antifungal applications, including their synthesis, docking studies, and ADMET predictions, indicates potential for development as lead compounds in antifungal drug discovery (Sangshetti et al., 2014).
Development of Fluorescence Dyes
- The synthesis and properties of fluorescence dyes based on pyrazolo[3,4-b]pyridine-based coumarin chromophores with intramolecular charge transfer character were explored, revealing high fluorescence quantum yields and good stability, with potential applications in living cell imaging (Chen et al., 2012).
Advanced Material Synthesis
- Polymers containing tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units have been developed, showcasing deeply colored materials with good solubility in organic solvents and potential applications in material science due to their unique color and solubility properties (Welterlich et al., 2012).
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-9-5-6-15-11(9)16-8-10/h7-8H,5-6H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVWIOHGIGBZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NCC3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


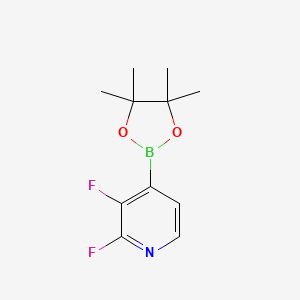
![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)
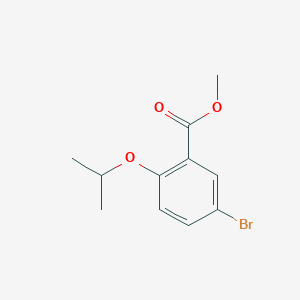
![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)

![4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1530536.png)
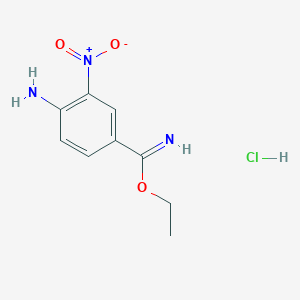
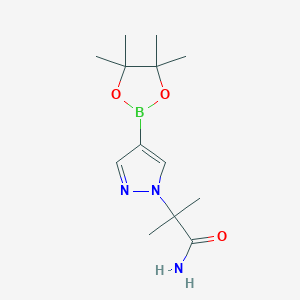

![1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1530543.png)
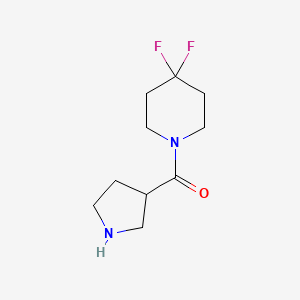
![methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B1530546.png)

![5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1530549.png)
